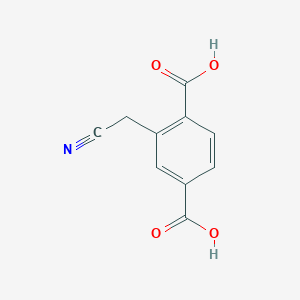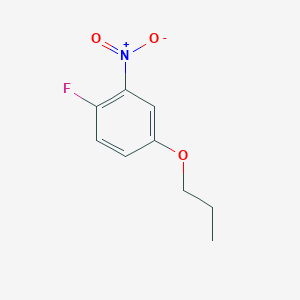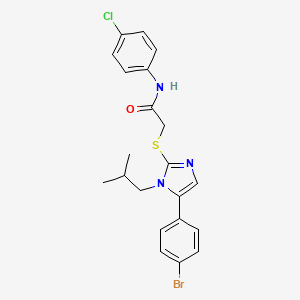
2-(氰甲基)对苯二甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyanomethyl)terephthalic acid is an organic compound with the molecular formula C10H7NO4 It is a derivative of terephthalic acid, where one of the methyl groups is substituted with a cyano group
科学研究应用
2-(Cyanomethyl)terephthalic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Materials Science: The compound is utilized in the fabrication of advanced materials with specific properties, such as thermal stability and mechanical strength.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-(Cyanomethyl)terephthalic acid may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been implicated in the biodegradation of polyethylene terephthalate (pet), a common plastic . In this context, the compound may play a role in the breakdown of PET into terephthalic acid and other metabolites .
Result of Action
In the context of pet degradation, the compound may contribute to the breakdown of pet into terephthalic acid and other metabolites .
Action Environment
The action, efficacy, and stability of 2-(Cyanomethyl)terephthalic acid can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura coupling reactions, the success of the reaction is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
2-(Cyanomethyl)terephthalic acid plays a role in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . The compound interacts with enzymes, proteins, and other biomolecules, contributing to the overall biochemical reaction .
Cellular Effects
Related compounds such as terephthalic acid have been shown to influence cell function . For instance, terephthalic acid has been found to increase the ERα: ERβ ratio in multiple HRBEC samples, suggesting an estrogenic effect .
Molecular Mechanism
The molecular mechanism of 2-(Cyanomethyl)terephthalic acid involves its participation in the Suzuki–Miyaura coupling reaction . This reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Temporal Effects in Laboratory Settings
Related compounds such as terephthalic acid have been studied for their stability and degradation .
Dosage Effects in Animal Models
Studies on related compounds such as terephthalic acid have shown that exposure to this compound can lead to changes in the expression of CYP4B1 mRNA in rat liver, kidney, and bladder .
Metabolic Pathways
Related compounds such as terephthalic acid are known to be involved in the enzymatic degradation of PET, which involves the hydrolysis of ester bonds .
Transport and Distribution
Related compounds such as terephthalic acid are known to be readily biodegradable and may undergo rapid and complete mineralisation in aerobic compartments of aquatic and terrestrial environments .
Subcellular Localization
Tools such as DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)terephthalic acid typically involves the following steps:
Starting Material: The synthesis begins with terephthalic acid.
Nitrile Formation:
Methylation: The methylation of the intermediate product can be carried out using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-(Cyanomethyl)terephthalic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and high-pressure systems may be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(Cyanomethyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(Carboxymethyl)terephthalic acid.
Reduction: 2-(Aminomethyl)terephthalic acid.
Substitution: Various nitro or halogenated derivatives of 2-(Cyanomethyl)terephthalic acid.
相似化合物的比较
Similar Compounds
Terephthalic Acid: The parent compound, lacking the cyano group.
Isophthalic Acid: An isomer of terephthalic acid with the carboxyl groups in the meta position.
2-(Carboxymethyl)terephthalic Acid: An oxidized derivative of 2-(Cyanomethyl)terephthalic acid.
Uniqueness
2-(Cyanomethyl)terephthalic acid is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. This functional group allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-(cyanomethyl)terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-4-3-6-5-7(9(12)13)1-2-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMCIMFPZISSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2528824.png)


![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)




![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)



